molecular formula C5H2BrClN4 B1447162 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1935930-11-2

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1447162
CAS No.: 1935930-11-2
M. Wt: 233.45 g/mol
InChI Key: XCRIHEKACCATGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core structure substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. By inhibiting CDK2, this compound can disrupt the cell cycle, leading to cell growth arrest and apoptosis . This compound interacts with the active site of CDK2 through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest at the G0-G1 phase, thereby preventing cell proliferation . Additionally, this compound promotes apoptosis by activating caspases, which are proteases that play a key role in programmed cell death . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . This binding interaction is facilitated by hydrogen bonds with key amino acid residues in the active site of CDK2, such as Leu83 . Additionally, this compound can modulate gene expression by influencing transcription factors involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to potential degradation or the development of cellular resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This enzyme family is responsible for the oxidative metabolism of many xenobiotics, including this compound . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its inhibitory effects on CDK2 . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments within the cell . This localization is essential for the compound’s ability to modulate gene expression and inhibit cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine can be compared with other pyrazolo[4,3-d]pyrimidine derivatives, such as:

  • 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
  • 3-Amino-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
  • 3-Methyl-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can alter the compound’s ability to interact with molecular targets, thereby influencing its potency and selectivity .

Properties

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRIHEKACCATGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 3
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 4
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 6
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.